N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide
Description
N-[4-(5-Methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core linked to a benzyl group substituted with a 5-methoxy-1,3-benzoxazole moiety. This compound’s structure combines a lipophilic cyclohexane ring, a carboxamide functional group, and a benzoxazole heterocycle, which is known for its electron-rich aromatic system.
The benzoxazole ring in this compound may enhance π-π stacking interactions with aromatic residues in receptor binding pockets, while the methoxy group could influence solubility and metabolic stability. The cyclohexane carboxamide moiety is a common feature in bioactive molecules, such as WAY-100635 (a 5-HT1A antagonist) and cannabinoid receptor ligands, underscoring its versatility in medicinal chemistry .
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-26-18-11-12-20-19(13-18)24-22(27-20)17-9-7-15(8-10-17)14-23-21(25)16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,23,25) |
InChI Key |
QLSWFKKNIATXDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Stage 1: Benzoxazole Intermediate Synthesis
The 5-methoxy-1,3-benzoxazol-2-yl moiety is typically synthesized via cyclization of 2-amino-4-methoxyphenol with a benzaldehyde derivative under acidic conditions. For example:
$$
\text{2-Amino-4-methoxyphenol + 4-Formylbenzoic acid} \xrightarrow{\text{HCl, reflux}} \text{4-(5-Methoxy-1,3-benzoxazol-2-yl)benzoic acid}
$$
The intermediate is then reduced to 4-(5-methoxy-1,3-benzoxazol-2-yl)benzylamine using lithium aluminum hydride (LiAlH₄).
Stage 2: Amide Bond Formation
The final step employs coupling agents to link the benzylamine derivative with cyclohexanecarboxylic acid. A widely used method involves N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
$$
\text{Cyclohexanecarboxylic acid + 4-(5-Methoxy-1,3-benzoxazol-2-yl)benzylamine} \xrightarrow{\text{DCC/DMAP, CH₂Cl₂}} \text{Target Compound}
$$
Optimization and Industrial Scalability
Industrial protocols emphasize efficiency and yield:
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Catalyst | DCC/DMAP | Continuous flow reactors |
| Solvent | Dichloromethane | Toluene or ethyl acetate |
| Reaction Time | 12–24 hours | 2–4 hours |
Key adjustments include:
- Catalyst Recycling : DCC byproduct (dicyclohexylurea) is filtered and regenerated.
- Temperature Control : Maintained at 0–5°C to minimize side reactions.
Analytical Characterization
Post-synthesis validation employs:
- FTIR : Confirmation of amide C=O stretch (~1650 cm⁻¹) and benzoxazole C=N stretch (~1600 cm⁻¹).
- NMR :
- Mass Spectrometry : Molecular ion peak at m/z 377.4 (C₂₁H₂₃N₂O₃).
Challenges and Solutions
- Impurity Control :
- Moisture Sensitivity :
- Reactions conducted under nitrogen atmosphere to prevent hydrolysis of DCC.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive regions:
-
Benzoxazole core (5-methoxy-substituted)
-
Cyclohexanecarboxamide
-
Benzyl linker
Benzoxazole Core Reactions
The benzoxazole moiety exhibits moderate aromaticity and can participate in:
-
Electrophilic Substitution :
The electron-donating methoxy group at position 5 directs electrophiles to positions 4 and 6 of the benzoxazole ring . Halogenation (e.g., bromination) and nitration are feasible under mild acidic conditions. -
Ring-Opening Reactions :
Strong nucleophiles (e.g., hydroxide ions) may cleave the oxazole ring under basic conditions, yielding substituted benzene derivatives .
Cyclohexanecarboxamide Reactivity
-
Hydrolysis :
The amide bond undergoes hydrolysis under acidic or basic conditions to produce cyclohexanecarboxylic acid and the corresponding amine .
Example : -
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the amide to a cyclohexylmethylamine derivative .
Benzyl Linker Modifications
The benzyl group may undergo:
-
Oxidation :
Catalytic oxidation converts the benzylic position to a ketone or carboxylic acid . -
Halogenation :
Radical bromination selectively substitutes hydrogen at the benzylic position .
Reaction Pathways and Conditions
*Yields are approximate and based on analogous compounds.
Comparative Reactivity with Structural Analogs
The methoxy group on the benzoxazole ring enhances electron density, making the compound more reactive toward electrophiles compared to non-substituted benzoxazoles . In contrast, the cyclohexanecarboxamide group reduces solubility in polar solvents, influencing reaction kinetics.
Key Differences vs. Analogous Compounds
| Compound | Reactivity Profile | Notable Feature |
|---|---|---|
| Target Compound | Higher electrophilic substitution selectivity | Methoxy stabilizes transition states |
| N-[4-(5-Methyl-1,3-benzoxazol-2-yl)benzyl] | Faster amide hydrolysis | Methyl group lowers steric hindrance |
| Brominated Derivatives | Enhanced halogenation at position 4 | Bromine increases molecular weight |
Stability Under Environmental Conditions
Scientific Research Applications
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Used in the development of optical brighteners and fluorescent dyes.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide with structurally or functionally related compounds, focusing on molecular features, receptor binding affinities, and applications.
Structural Analogues
Key Observations:
Receptor Selectivity: The target compound’s benzoxazole group distinguishes it from WAY-100635 and 18F-FCWAY, which prioritize piperazinyl motifs for 5-HT1A binding. The absence of a basic nitrogen (e.g., piperazine) in the target compound may reduce 5-HT1A affinity but could enhance selectivity for other targets, such as CB2 receptors . Compound 63 (CB2 Ki = 0.69 nM) demonstrates that cyclohexanecarboxamides with lipophilic substituents (e.g., diethylamino) exhibit strong CB2 inverse agonism, suggesting the target compound’s benzoxazole group might similarly engage CB2 receptors .
Structural Modifications and Bioactivity: Substitution at the benzyl position significantly impacts activity.
Applications in Imaging: Radiolabeled analogs like 18F-FCWAY and 18F-Mefway emphasize the utility of cyclohexanecarboxamides in PET imaging. The target compound’s methoxy group could be leveraged for radiolabeling (e.g., 11C-methoxy) to develop novel imaging probes .
Biological Activity
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzoxazole ring system, which is known for its diverse biological activities. The presence of the methoxy group at the 5-position enhances its pharmacological profile by potentially increasing lipophilicity and modulating interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of benzoxazole exhibit significant anticancer properties. For instance, compounds containing benzoxazole structures have been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.
Table 1: Cytotoxicity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| H-Box[(2-OMe-4-NMe2)Ph]-OMe | MDA-MB-231 | 5.2 | Cell cycle arrest |
| H-Box[(2-F)Ph]-OMe | A549 | 7.0 | Apoptosis via mitochondrial pathway |
The specific mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has also been documented. Studies have shown that certain compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | TBD |
| H-Box(4Q)-OMe | Bacillus subtilis | 1050 |
| H-Box(2PyBr)-OMe | Pichia pastoris | 352 |
The minimal inhibitory concentrations (MICs) indicate that while some derivatives show promising activity, the efficacy may vary significantly based on structural modifications.
Case Studies
-
Case Study: Apoptotic Mechanisms
In a study evaluating the apoptotic effects of benzoxazole derivatives on HeLa cells, it was found that compounds similar to this compound significantly induced apoptotic cell death. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent apoptosis. -
Case Study: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of various benzoxazole derivatives against Staphylococcus aureus and E. coli. Compounds were screened for their MIC values, revealing that some derivatives displayed effective antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]cyclohexanecarboxamide, and how is its structural integrity validated?
- Answer : Synthesis typically involves coupling a cyclohexanecarboxylic acid derivative (e.g., acyl chloride) with a benzoxazole-containing amine intermediate. For example, amide bond formation under Schotten-Baumann conditions or using coupling agents like EDCI/HOBt . Critical analytical techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, as demonstrated in cyclohexanecarboxamide derivatives .
- X-ray crystallography : Resolves crystal packing and molecular conformation (e.g., chair conformation of cyclohexane) .
- Mass spectrometry (MS) : Validates molecular weight via ESI or EI methods .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as seen in studies of analogous carboxamides . Key interactions include:
- Intramolecular hydrogen bonds (e.g., N–H⋯O) forming pseudo-six-membered rings.
- Intermolecular interactions : Classical (N–H⋯N) and non-classical (C–H⋯O/F) hydrogen bonds, often creating centrosymmetric dimers .
- π-π stacking : Between aromatic benzoxazole and phenyl groups .
Advanced Research Questions
Q. How do structural modifications at the benzoxazole moiety impact binding affinity to neurological targets like 5-HT1A receptors?
- Answer : Comparative studies using radiolabeled analogs (e.g., 18F-Mefway vs. 18F-FCWAY) reveal that substituents on the benzoxazole ring (e.g., methoxy groups) modulate receptor affinity and pharmacokinetics . Methodologies include:
- Radioligand binding assays : To quantify receptor affinity (Ki values).
- PET imaging : Evaluates in vivo receptor occupancy and brain penetration .
- SAR analysis : Systematic substitution (e.g., halogenation, methoxy positioning) to optimize selectivity .
Q. What challenges arise in comparing pharmacokinetic profiles of structurally similar 5-HT1A ligands, and how are they mitigated?
- Answer : Key challenges include metabolic instability and blood-brain barrier (BBB) penetration. Strategies involve:
- Radiolabeling with 18F : Enables real-time tracking via PET imaging .
- LC-MS/MS : Quantifies metabolites in plasma/brain homogenates.
- Computational modeling : Predicts logP, BBB permeability, and metabolic hotspots .
Q. In crystallographic studies, how do space group symmetry and unit cell parameters influence molecular conformation analysis?
- Answer : Space groups (e.g., triclinic Pī) and unit cell parameters (a, b, c, α, β, γ) define molecular packing. For example, in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the triclinic system accommodates chair conformations of cyclohexane via specific hydrogen-bonding networks . Refinement tools like SHELXL ( ) optimize atomic displacement parameters (ADPs) and resolve disorder .
Q. How can synthetic byproducts or isomers be systematically identified and resolved during scale-up?
- Answer :
- HPLC-PDA/MS : Detects and quantifies impurities.
- Chiral chromatography : Resolves enantiomers if stereocenters are present.
- Recrystallization : Selects solvents (e.g., methanol/ethyl acetate) to isolate pure crystalline forms .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
